molecular formula C4H8O4P- B14642281 Methyl (2-oxopropyl)phosphonate CAS No. 52011-39-9

Methyl (2-oxopropyl)phosphonate

Cat. No.: B14642281
CAS No.: 52011-39-9
M. Wt: 151.08 g/mol
InChI Key: LAAZIZCOBOBXHQ-UHFFFAOYSA-M
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Description

Methyl (2-oxopropyl)phosphonate is a β-ketophosphonate ester characterized by a methyl ester group attached to a phosphorus atom and a 2-oxopropyl (acetonyl) substituent. These compounds are critical intermediates in organic synthesis, particularly in the preparation of heterocycles like dihydropyrimidinones and pyridines . This compound is hypothesized to share similar reactivity patterns, serving as a precursor in nucleophilic additions, cyclocondensations, and homologation reactions. Its synthesis likely parallels that of diethyl/dimethyl analogs, involving esterification of the parent phosphonic acid or transesterification of higher esters .

Properties

CAS No.

52011-39-9

Molecular Formula

C4H8O4P-

Molecular Weight

151.08 g/mol

IUPAC Name

methoxy(2-oxopropyl)phosphinate

InChI

InChI=1S/C4H9O4P/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3,(H,6,7)/p-1

InChI Key

LAAZIZCOBOBXHQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CP(=O)([O-])OC

Origin of Product

United States

Preparation Methods

Purification

  • Distillation : Vacuum distillation (bp 126°C at 9 mmHg for dimethyl analog) effectively isolates the product from unreacted starting materials.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexanes (3:7) resolves phosphonate esters from sulfonamide byproducts.

Spectroscopic Characterization

  • ¹H NMR : Anticipated signals include δ 3.77–3.81 ppm (OCH₃), δ 3.10 ppm (d, J = 22 Hz, P-CH₂), and δ 2.32 ppm (s, COCH₃).
  • ³¹P NMR : A singlet near δ 19.8 ppm confirms phosphonate formation.
  • IR Spectroscopy : Strong absorption at 1240–1260 cm⁻¹ (P=O) and 1710 cm⁻¹ (C=O).

Challenges and Methodological Optimizations

Byproduct Formation

  • Diethyl Diazomethylphosphonate (DAMP) : Generated via competing diazo transfer when using impure NaH. Mitigated by titration-based verification of base purity.
  • Aldol Condensation : Observed in diethyl systems during prolonged storage; methyl esters may exhibit similar instability, necessitating storage at −20°C under argon.

Scalability Considerations

  • Stirring Efficiency : Overhead stirrers prevent sedimentation of NaH-derived precipitates in large-scale reactions.
  • Solvent Recovery : Toluene and THF are recycled via fractional distillation to reduce costs.

Industrial Production Perspectives

While academic protocols emphasize precision, industrial synthesis prioritizes:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., polymer-supported sulfonyl azides) streamline byproduct removal.
  • Continuous Flow Systems : Microreactor technology minimizes exothermic risks and improves heat dissipation during Michaelis-Arbuzov reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxopropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It participates in substitution reactions, where the phosphonate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Methyl (2-oxopropyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2-oxopropyl)phosphonate exerts its effects involves its ability to mimic phosphates and carboxylates of biological molecules. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites, thereby interfering with their normal function .

Comparison with Similar Compounds

Key Observations :

  • Larger ester groups (e.g., ethyl) increase molecular weight and lipophilicity, enhancing solubility in organic solvents.
  • Methyl esters may exhibit faster reaction kinetics due to reduced steric hindrance compared to bulkier analogs .

Reactivity in Organic Reactions

Biginelli Reaction

Diethyl and dithis compound are effective in microwave-assisted Biginelli reactions with aromatic aldehydes and urea derivatives. Yields vary slightly based on the ester group:

  • Diethyl analog : 56% yield with benzaldehyde and N-methylurea .
  • Dimethyl analog : 53% yield under identical conditions .
    this compound is untested in this reaction but may offer improved efficiency due to its smaller ester group.

Nucleophilic Additions

Non-fluorinated β-ketophosphonates like 2-oxopropylphosphonates undergo chain extensions with diazomethane or Grignard reagents. Diethyl and dimethyl analogs yield γ-ketophosphonates, with steric effects from the ester group influencing diastereoselectivity .

Comparison with Non-Ketophosphonates

Compounds like dimethyl methyl phosphonate (DMMP, a nerve agent simulant) lack the reactive β-keto group, limiting their utility in cyclocondensation reactions. However, DMMP is highly stable and used in extraction studies, achieving ~60% recovery in solvent systems .

Research Findings and Challenges

  • Reactivity with Aliphatic Aldehydes : Diethyl and dimethyl analogs show moderate yields (41–43%) in Biginelli reactions with aliphatic aldehydes, suggesting steric/electronic limitations .
  • Synthesis Challenges : Coupling methyl phosphonates with amines or acids requires specialized reagents (e.g., DPPA) due to poor solubility of intermediates .
  • Safety and Storage : Dithis compound requires refrigeration , while diethyl analogs are stable at room temperature. Methyl esters likely demand similar precautions.

Q & A

Q. What are the standard synthetic methods for preparing Methyl (2-oxopropyl)phosphonate and its derivatives?

this compound and its derivatives are commonly synthesized via the Biginelli reaction , a multicomponent condensation involving β-ketophosphonates, aldehydes, and urea derivatives. Key parameters include:

  • Catalyst : 15 mol% Zn(OTf)₂ .
  • Conditions : Solvent-free, microwave-assisted heating at 100°C for 2 hours .
  • Molar ratios : 1.5 equivalents of benzaldehyde and 2 equivalents of urea .
    Derivatives can also be synthesized by substituting aldehydes (e.g., halogenated or nitrobenzaldehydes) or using diethyl (2-oxopropyl)phosphonate instead of dimethyl esters .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

  • Purity : Gas chromatography (GC) with ≥95.0% purity thresholds .
  • Structural analysis :
    • ¹H/³¹P-NMR : To confirm phosphonate ester groups and identify stereochemical outcomes .
    • Mass spectrometry (MS) : Electron ionization (EI-MS) for molecular weight confirmation (e.g., m/z 166.11 for C₅H₁₁O₄P) .
  • Physical properties : Boiling point (124°C at 10 mmHg), refractive index (1.44), and density (1.21 g/cm³) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Spill management : Collect using non-sparking tools and dispose in sealed containers .
  • Emergency measures : Flush eyes with water for 15+ minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize the Biginelli reaction using this compound to minimize by-product formation?

Byproduct formation (e.g., aldol condensation products) can be mitigated through:

Parameter Optimal Value Impact
Catalyst loading 15 mol% Zn(OTf)₂Enhances reaction efficiency, reducing side reactions .
Solvent Solvent-free conditionsEliminates solvent-mediated side reactions (e.g., styryl by-products) .
Microwave heating 100°C for 2 hoursAccelerates reaction kinetics, improving yield (53–81%) .
Aldehyde equivalents 1.5 equiv. benzaldehydeBalances reactivity to avoid excess aldehyde-driven aldol products .

Q. How do stereochemical contradictions in enzymatic reactions involving this compound arise, and how can they be resolved?

Discrepancies in stereochemical outcomes (e.g., racemic vs. enantioselective products) may stem from:

  • Analytical limitations : Conventional ¹H-NMR may fail to distinguish enantiomers .
  • Resolution method : Use HppE (Fom4) , an iron-dependent epoxidase, to convert (S)-HPP to fosfomycin and (R)-HPP to 2-oxopropylphosphonate. These products are differentiated via ³¹P-NMR .

Q. How does the choice of phosphonate ester (dimethyl vs. diethyl) impact the synthesis of dihydropyrimidinone derivatives?

  • Dimethyl esters : Higher reactivity in microwave-assisted reactions due to lower steric hindrance .
  • Diethyl esters : May require longer reaction times but offer better solubility in non-polar solvents .
  • Yield trends : Dimethyl derivatives achieve 53–81% yields, while diethyl analogs show slightly reduced efficiency (41–43%) in aliphatic aldehyde reactions .

Q. What mechanistic insights govern the enzymatic reduction of 2-oxopropylphosphonate to 2S-HPP?

  • Enzyme involved : Psf3 catalyzes the stereoselective reduction of 2-oxopropylphosphonate to (2S)-HPP .
  • Structural analysis : Psf3’s active site accommodates the β-ketophosphonate group, enabling NADPH-dependent hydride transfer .
  • Applications : This pathway is critical for biosynthetic studies of phosphonate natural products like fosfomycin .

Tables for Key Data

Q. Table 1: Optimal Biginelli Reaction Conditions

ComponentParameterValueReference
CatalystZn(OTf)₂ loading15 mol%
TemperatureMicrowave heating100°C
Reaction time2 hours
SolventSolvent-free
Aldehyde equivalentsBenzaldehyde1.5 equiv.

Q. Table 2: Analytical Techniques for Characterization

TechniqueApplicationExample DataReference
³¹P-NMRStereochemical analysisδ 25–30 ppm (P=O)
EI-MSMolecular weightm/z 166.11
Refractive IndexPurity assessment1.44

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